5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
5-[4-(Propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a phenyl group substituted with a propan-2-yloxy group, and a carboxylic acid functional group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Pyrazole derivatives are known to have a range of biological activities
Biochemical Analysis
Biochemical Properties
5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with human farnesyl pyrophosphate synthase (hFPPS), an enzyme involved in the mevalonate pathway . This interaction is crucial as hFPPS is a key regulator of this pathway and a well-established drug target. The compound binds to hFPPS, potentially inhibiting its activity and affecting the production of farnesyl pyrophosphate, a critical intermediate in the biosynthesis of isoprenoids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with hFPPS can lead to alterations in the mevalonate pathway, impacting the synthesis of cholesterol and other isoprenoids . These changes can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of hFPPS, inhibiting its enzymatic activity . This inhibition disrupts the production of farnesyl pyrophosphate, leading to downstream effects on the mevalonate pathway and associated cellular processes. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of hFPPS and prolonged effects on the mevalonate pathway . Degradation of the compound over time can reduce its efficacy, necessitating careful consideration of experimental conditions and duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hFPPS without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in metabolic pathways, particularly the mevalonate pathway. The compound interacts with hFPPS, an enzyme that catalyzes the production of farnesyl pyrophosphate . This interaction affects the overall flux of the pathway, influencing the levels of various metabolites, including cholesterol and other isoprenoids. The compound’s impact on metabolic flux highlights its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and therapeutic potential. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes. Detailed studies on the subcellular distribution of the compound are essential for understanding its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a suitable palladium catalyst.
Substitution with the propan-2-yloxy group: This step involves the alkylation of the phenyl group with propan-2-ol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced through the oxidation of a suitable precursor, such as an aldehyde or an alcohol, using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Coupling Reactions: Palladium catalysts, boronic acids, or halides.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, aldehydes, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
5-[4-(Methoxy)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
5-[4-(Ethoxy)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
5-[4-(Butoxy)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the propan-2-yloxy group may enhance its lipophilicity, affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)18-10-5-3-9(4-6-10)11-7-12(13(16)17)15-14-11/h3-8H,1-2H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICSHWHTMSMJPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194150 | |
Record name | 5-[4-(1-Methylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038997-36-2 | |
Record name | 5-[4-(1-Methylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038997-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(1-Methylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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